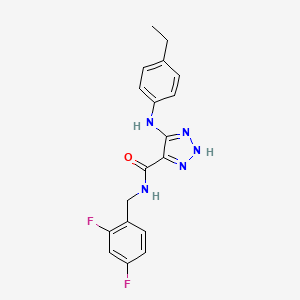
N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, also known as DFB-ET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用机制
N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects by interacting with specific targets in the body. In the case of anti-cancer properties, this compound inhibits the activity of histone deacetylase enzyme, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In the case of Alzheimer's disease, this compound inhibits the aggregation of amyloid beta peptides, which prevents the formation of toxic plaques in the brain.
In the case of insecticidal properties, this compound inhibits the activity of acetylcholinesterase enzyme, which leads to the accumulation of acetylcholine in the nervous system of insects, causing paralysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In the case of anti-cancer properties, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the case of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the formation of toxic plaques in the brain.
In the case of insecticidal properties, this compound has been shown to cause paralysis and death in insects by disrupting their nervous system.
实验室实验的优点和局限性
N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, this compound also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, including its potential applications in the development of new cancer therapies, Alzheimer's disease treatments, and insecticides. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects on the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
合成方法
N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep reaction process that involves the reaction of 2,4-difluorobenzyl bromide with 4-ethylphenyl isocyanate to form the intermediate compound, which is then reacted with sodium azide and copper (I) iodide to yield the final product. This synthesis method has been optimized to achieve high yield and purity of this compound.
科学研究应用
N-(2,4-difluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-cancer properties by inhibiting the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of the disease.
In the field of agriculture, this compound has been shown to have insecticidal properties by inhibiting the activity of acetylcholinesterase enzyme, which is involved in the nervous system of insects. This compound has also been studied for its potential applications in material science, as it has been shown to have self-assembly properties, which can be used for the development of nanostructures and functional materials.
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O/c1-2-11-3-7-14(8-4-11)22-17-16(23-25-24-17)18(26)21-10-12-5-6-13(19)9-15(12)20/h3-9H,2,10H2,1H3,(H,21,26)(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHFEQRRCHLRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
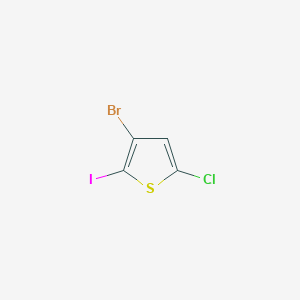

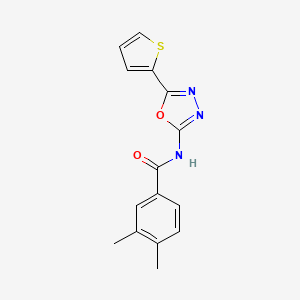
![4-Ethyl-5-fluoro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2772470.png)
![3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772472.png)
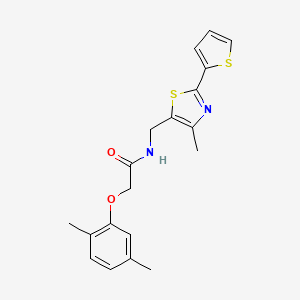

![N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2772478.png)
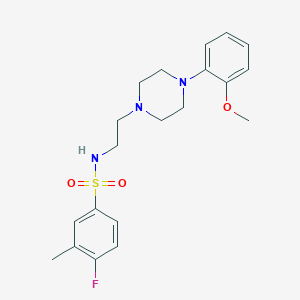
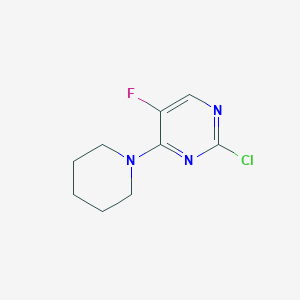
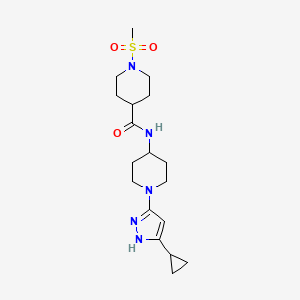
![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2772486.png)
![N-(2-chlorobenzyl)-2-(6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2772487.png)

